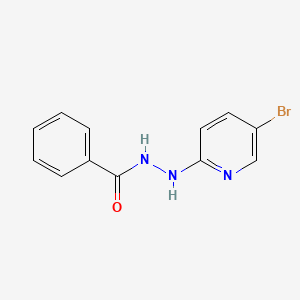

N'-(5-Bromopyridin-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c13-10-6-7-11(14-8-10)15-16-12(17)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZXQLGUYOMZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide generally involves a multi-step reaction process centered on the formation of hydrazide intermediates followed by condensation reactions.

| Step | Reactants | Reaction Type | Conditions/Notes | Product |

|---|---|---|---|---|

| 1 | 5-Bromopyridine-2-carboxylic acid + Hydrazine hydrate | Hydrazinolysis | Typically reflux in ethanol or suitable solvent | 5-Bromopyridine-2-carbohydrazide (intermediate) |

| 2 | 5-Bromopyridine-2-carbohydrazide + Benzoyl chloride | Acylation/Condensation | Controlled temperature, inert atmosphere may be used | This compound (final product) |

This route is widely reported in the literature and industrial synthesis protocols, emphasizing the initial formation of the carbohydrazide intermediate by reacting the corresponding carboxylic acid with hydrazine hydrate. The intermediate then undergoes acylation with benzoyl chloride to form the target hydrazide compound.

Another approach involves direct condensation of 5-bromopyridine-2-carboxylic acid with benzohydrazine using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation. This method can be performed under mild heating and is advantageous for improved yields and purity. Characterization of the product is typically confirmed by NMR spectroscopy and mass spectrometry.

Industrial Production Methods

Industrial-scale synthesis of this compound follows the same fundamental reaction pathway but is optimized for large-scale yield and purity. Key features include:

- Use of large reactors with precise temperature control for the hydrazinolysis and acylation steps.

- Employment of advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity.

- Process optimization to minimize side reactions and improve reaction times.

These industrial protocols ensure the compound is produced in quantities sufficient for pharmaceutical and research applications.

Reaction Analysis and Optimization

- Hydrazinolysis: Conversion of carboxylic acid to carbohydrazide.

- Acylation/Condensation: Formation of hydrazide bond via reaction with benzoyl chloride.

- Substitution Reactions: Potential substitution of the bromine atom for further derivatization.

Common Reagents and Conditions:

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, reflux in ethanol | Ensures complete conversion to carbohydrazide |

| Acylation | Benzoyl chloride, inert atmosphere, cooling | Prevents side reactions, controls rate |

| Purification | Recrystallization, chromatography | Enhances purity and yield |

Comparative Synthesis Techniques

While the conventional reflux method is standard, recent advances in synthesis of related hydrazide compounds suggest alternative methodologies that may be adapted for this compound:

- Ultrasound-Assisted Synthesis: As demonstrated in the synthesis of similar benzohydrazide derivatives, ultrasound irradiation significantly reduces reaction time and increases yield. For example, a related hydrazide was synthesized in 4 minutes with a 95% yield compared to 3 hours and 78% yield by conventional reflux. This method could potentially be adapted to the current compound to improve efficiency.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Multi-step Synthesis | 5-Bromopyridine-2-carboxylic acid + Hydrazine hydrate + Benzoyl chloride | Reflux, controlled temperature | Well-established, scalable | Longer reaction times |

| Coupling Agent-Assisted Condensation | 5-Bromopyridine-2-carboxylic acid + Benzohydrazine + HATU | Mild heating, inert atmosphere | Higher purity, better yields | Cost of coupling agents |

| Ultrasound-Assisted Synthesis (Potential) | Similar reactants as above | Ultrasound irradiation in ethanol | Rapid reaction, higher yield | Requires ultrasound equipment |

Research Findings and Notes

- The presence of the bromine atom in the pyridine ring influences the reactivity and selectivity of the compound during synthesis.

- Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical to maximize yield and purity.

- Industrial processes emphasize purification steps post-synthesis to meet pharmaceutical-grade standards.

- Adaptation of ultrasound-assisted methods from related hydrazide syntheses could provide a cleaner and faster synthesis route, though specific studies on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromopyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Antimicrobial Properties

N'-(5-Bromopyridin-2-yl)benzohydrazide and its derivatives have been studied for their antimicrobial activities. Research indicates that hydrazone derivatives, including those derived from benzohydrazide, exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Hydrazone compounds, including this compound, have been evaluated for their anticancer properties. Studies have demonstrated that certain hydrazone metal complexes exhibit enhanced antiproliferative activity against cancer cell lines, such as those associated with gastric and colorectal cancers . The mechanism often involves the induction of apoptosis and modulation of apoptotic proteins like p53 and Bax .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory effects. Hydrazide derivatives are known to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. The structural modifications can lead to improved efficacy against specific pathogens or cancer cells. For example, the introduction of different substituents on the benzene ring or the pyridine moiety can significantly alter the compound's biological profile .

Therapeutic Applications

Antitubercular Activity

Research has highlighted the potential of hydrazone derivatives in treating tuberculosis. Some studies have reported that modifications to the hydrazone structure can enhance its activity against Mycobacterium tuberculosis, making them promising candidates for further development .

Photoswitchable Compounds

this compound has been explored in the context of photoswitchable compounds due to its ability to undergo reversible transformations upon light exposure. This property is particularly useful in designing smart drug delivery systems where controlled release is desired .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The bromine atom and the benzohydrazide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Spectral Characteristics

- IR Spectra : Benzohydrazides typically show N–H stretches (~3296 cm⁻¹) and C=O vibrations (1659–1574 cm⁻¹) . The bromine atom in the target compound may cause shifts due to its electron-withdrawing effect.

- NMR Data : Methoxybenzylidene derivatives (e.g., H18) exhibit aromatic proton signals at δ 7.2–8.5 ppm , while pyridinyl protons in the target compound may resonate downfield due to bromine’s deshielding effect.

Melting Points and Stability

Melting points for benzohydrazides range widely (230–330°C), influenced by substituents:

Anticancer Potential

- Benzimidazole-Benzohydrazide hybrids (): Compounds 5a–5c showed IC₅₀ values of 0.03–0.06 µM against lung adenocarcinoma, outperforming cisplatin (IC₅₀ 0.045–0.052 µM) .

- Elancheran et al.’s oxo-benzimidazoles : Demonstrated IC₅₀ values of 11–12 µM against prostate cancer cells .

- N'-(5-Bromopyridin-2-yl)benzohydrazide : Bromine’s electronegativity may enhance DNA intercalation or kinase inhibition, akin to bromophenyl oxadiazoles () .

Antimicrobial Activity

- Compounds 6e–6j (): Exhibited zone of inhibition (ZOI) values of 19–25 mm against E. coli and S. aureus .

- 5-Nitroisatin derivatives (): Demonstrated CDK2 inhibition, suggesting benzohydrazides’ role in enzyme targeting .

Table 2: Bioactivity of Selected Analogs

Molecular Docking and Mechanistic Insights

- Oxadiazole derivatives () were docked into E. coli DNA gyrase, revealing hydrogen bonding with Arg76 and Asp49 .

- Acridine-based benzohydrazides () showed π-π stacking interactions in kinase binding pockets .

- The 5-bromopyridinyl group in the target compound may engage in halogen bonding with target proteins, improving binding affinity compared to chloro or methoxy analogs .

Biological Activity

N'-(5-Bromopyridin-2-yl)benzohydrazide is a derivative of benzohydrazide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones known for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromopyridine-2-carboxylic acid and benzohydrazine. The reaction can be facilitated using coupling agents like HATU or through direct heating methods. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have shown that benzohydrazide derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.15 μM against HeLa cells and 0.21 μM against HepG2 cells, indicating potent anticancer properties . The mechanism of action is often linked to the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, a crucial pathway in cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, with some compounds exhibiting MICs as low as 1.67 μM/mL against resistant strains .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes such as urease. In vitro assays indicated that derivatives could inhibit urease activity with IC50 values ranging from 13.33 µM to 251.74 µM . This enzyme inhibition is particularly relevant in the context of treating conditions like peptic ulcers caused by Helicobacter pylori.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzene ring and the pyridine moiety. Studies suggest that electron-donating groups enhance anticancer activity due to improved interactions with target proteins . Molecular docking studies have also provided insights into binding affinities and modes of interaction with EGFR.

Case Studies

- Anticancer Study : A study evaluated a series of benzohydrazide derivatives for their anticancer activities against different cell lines. Among them, compounds similar to this compound showed promising results with significant antiproliferative effects .

- Antimicrobial Study : Another study tested various benzohydrazides against multiple bacterial strains using agar diffusion methods. Results indicated substantial inhibition zones, showcasing the potential of these compounds in combating antibiotic-resistant bacteria .

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Employ SHELX software for structure solution and refinement. Intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) stabilize the E-configured hydrazone moiety .

- ORTEP visualization : Use ORTEP-III with a GUI to generate thermal ellipsoid diagrams, highlighting bond angles (e.g., C–N–C ≈ 123°) and dihedral angles between aromatic planes (~22°) .

Key Finding : The Cu(II) complex of N'-(pyridin-2-ylmethylene)benzohydrazide exhibits a square-planar geometry, critical for urease inhibition .

How do researchers design assays to evaluate the biological activity of benzohydrazide derivatives?

Q. Methodological Approach

- Antibacterial screening : Use agar diffusion assays against S. aureus and E. coli. Measure inhibition zone diameters (IZD); derivatives like N-(4-nitrobenzylidene)-benzohydrazide show IZD = 17 mm .

- Anticancer assays : Test cytotoxicity via MTT assays on A549 lung adenocarcinoma cells. IC₅₀ values correlate with electron-withdrawing substituents (e.g., 4-Cl, 4-Br) .

Data Table :

| Compound | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| Cu(II)-hydrazide complex | 12.5 | A549 cells | |

| 4-Chloro-oxadiazole | 15.8 | S. aureus |

What computational strategies are employed to predict structure-activity relationships (SAR) in benzohydrazides?

Q. Advanced Research Focus

- 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic and steric fields. Hydrophobic groups at the para-position enhance antimycobacterial activity (MIC < 3.29 μg/mL) .

- Molecular docking : Dock ligands into VEGFR-2 or mycobacterial targets using AutoDock Vina. Hydrazide derivatives show strong binding via π-π stacking with pyridine rings .

Case Study : 4-Hydroxy-N'-(thiazolidin-2-ylidene)benzohydrazide derivatives achieve predicted PIC₅₀ = 4.2 in tuberculosis models .

How can solvent effects influence the reactivity and stability of benzohydrazide derivatives?

Q. Basic Research Focus

- Polar aprotic solvents : DMF enhances cyclization rates but may require post-reaction removal via vacuum distillation .

- Green solvents : PEG 400 improves sustainability in quinoline-hydrazide syntheses, achieving yields >85% with recyclability .

Critical Parameter : Ethanol minimizes side reactions (e.g., hydrolysis) compared to DMSO, which can destabilize intermediates .

What methodologies resolve contradictions in biological activity data across benzohydrazide derivatives?

Q. Advanced Research Focus

- Dose-response curves : Validate discrepancies using Hill slope analysis. For example, N-(4-fluorobenzylidene)-benzohydrazide shows variable IZD (16 mm vs. 13 mm) due to assay sensitivity .

- Crystallographic validation : Confirm stereochemical purity; cis isomers may exhibit reduced activity compared to trans .

How are metal complexes of benzohydrazides synthesized and characterized for catalytic applications?

Q. Advanced Research Focus

- Template synthesis : React This compound with Ni(II) or Co(II) salts in methanol to form octahedral complexes. Confirm via UV-Vis (λ ~450 nm for d-d transitions) .

- Catalytic testing : Use Ni(II) complexes for C–C coupling (e.g., Suzuki-Miyaura), achieving >90% conversion in 2-arylbenzoxazole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.